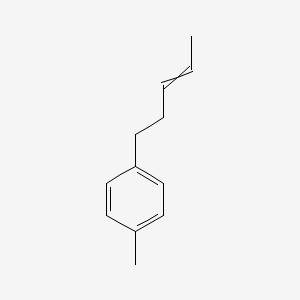

1-Methyl-4-(pent-3-en-1-yl)benzene

Description

1-Methyl-4-(pent-3-en-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at position 1 and a pent-3-en-1-yl group (a five-carbon chain with a double bond starting at the third carbon) at position 3. The pentenyl substituent introduces both steric bulk and unsaturation, which may influence its reactivity, boiling point, and applications in organic synthesis or industrial processes.

Properties

CAS No. |

828-17-1 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-methyl-4-pent-3-enylbenzene |

InChI |

InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-4,7-10H,5-6H2,1-2H3 |

InChI Key |

MUHKIWBIYGOXLC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(pent-3-en-1-yl)benzene with structurally related benzenoid compounds, focusing on molecular features, physical properties, and reactivity.

Substituent Chain Length and Unsaturation

- 1-But-3-enyl-4-methylbenzene (CAS 20574-99-6): This analog has a shorter butenyl chain (C₄H₇) instead of pentenyl. The reduced chain length and similar double bond position (C3) result in a lower molecular weight (C₁₁H₁₂ vs.

- 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8) :

A branched alkenyl substituent (C₄H₇) attached to benzene. The branching reduces molecular symmetry compared to the linear pentenyl chain, possibly lowering melting points .

Substituent Electronic Effects

- 1-Methyl-4-(trifluoromethyl)benzene (CAS 6140-17-6): The trifluoromethyl (CF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with the electron-donating pentenyl group in the target compound, which enhances ring reactivity. The CF₃ group also increases polarity, likely elevating the boiling point relative to non-fluorinated analogs .

- 1-Methyl-4-(1-methylethyl)benzene (p-cymene) :

The isopropyl group (C₃H₇) is electron-donating but fully saturated. Its branched structure reduces steric hindrance compared to the linear pentenyl chain. Mass spectral data (Wiley229.LIB) confirm its distinct fragmentation pattern compared to alkenyl-substituted analogs .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.